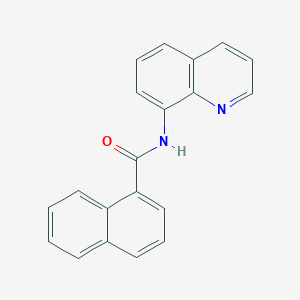
N-8-quinolinyl-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-8-quinolinyl-1-naphthamide, also known as QNA, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Applications De Recherche Scientifique
N-8-quinolinyl-1-naphthamide has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. N-8-quinolinyl-1-naphthamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
Mécanisme D'action
The mechanism of action of N-8-quinolinyl-1-naphthamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. N-8-quinolinyl-1-naphthamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-8-quinolinyl-1-naphthamide has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N-8-quinolinyl-1-naphthamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. N-8-quinolinyl-1-naphthamide has also been shown to have anti-inflammatory effects, reducing the production of inflammatory mediators such as prostaglandins and cytokines. In addition, N-8-quinolinyl-1-naphthamide has been shown to have antibacterial activity against a variety of bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-8-quinolinyl-1-naphthamide for use in lab experiments is its versatility. N-8-quinolinyl-1-naphthamide can be used in a variety of assays and experiments to study different biological processes and pathways. Another advantage is its relatively low cost compared to other compounds used in scientific research. However, N-8-quinolinyl-1-naphthamide also has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are many potential future directions for research on N-8-quinolinyl-1-naphthamide. One area of interest is the development of N-8-quinolinyl-1-naphthamide-based fluorescent probes for the detection of metal ions in biological samples. Another area of interest is the use of N-8-quinolinyl-1-naphthamide as a potential therapeutic agent for the treatment of cancer and other diseases. Finally, further research is needed to fully understand the mechanism of action of N-8-quinolinyl-1-naphthamide and its potential applications in scientific research.
Méthodes De Synthèse
N-8-quinolinyl-1-naphthamide can be synthesized through a multi-step process that involves the use of various chemicals and reagents. The first step involves the reaction of 8-hydroxyquinoline with 1-naphthoyl chloride in the presence of a base such as triethylamine. This results in the formation of 8-quinolinyl-1-naphthoic acid, which is then converted to N-8-quinolinyl-1-naphthamide through a series of reactions involving the use of thionyl chloride, ammonia, and other reagents.
Propriétés
Nom du produit |
N-8-quinolinyl-1-naphthamide |
|---|---|
Formule moléculaire |
C20H14N2O |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
N-quinolin-8-ylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C20H14N2O/c23-20(17-11-3-7-14-6-1-2-10-16(14)17)22-18-12-4-8-15-9-5-13-21-19(15)18/h1-13H,(H,22,23) |
Clé InChI |
TUODPNOJARHGQS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC4=C3N=CC=C4 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC4=C3N=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B270615.png)

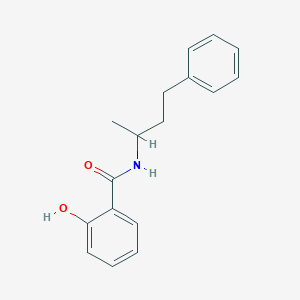
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270624.png)
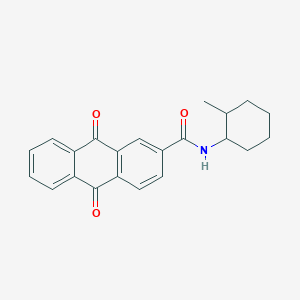
![N-(3-{[(dimethylamino)sulfonyl]amino}phenyl)acetamide](/img/structure/B270627.png)
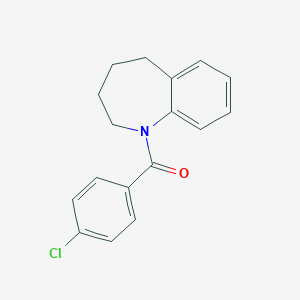
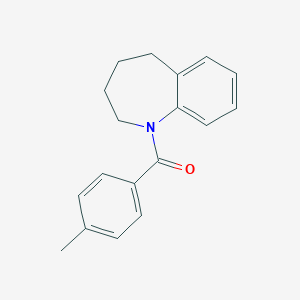
![N-[2-(4-chlorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270631.png)
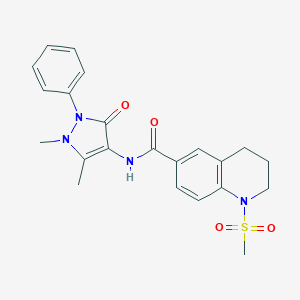
![1-(methylsulfonyl)-N-[2-(quinolin-8-yloxy)ethyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270633.png)

![7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270638.png)
![N-{3-[(cyclopropylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B270639.png)